4,5-Dihydrothiazole Saturation State Confers Distinct 5-HT₁A Receptor Affinity Profile Compared to Aromatic Thiazole Analogs
The 4,5-dihydrothiazole (thiazoline) scaffold in 2-(piperazin-1-yl)-4,5-dihydrothiazole provides a non-aromatic heterocyclic core that, when incorporated into arylpiperazine frameworks, demonstrates measurable 5-HT₁A receptor binding. In a systematic study of thiazolinylphenyl-piperazines (compounds 2a–c), the unsubstituted phenyl derivative 2b exhibited a Ki value of 412 nM at human 5-HT₁A receptors, establishing a baseline affinity benchmark for this chemotype [1]. By comparison, structurally analogous long-chain arylpiperazines with propyl linkers (FG series) achieved enhanced affinities, with FG-6 displaying Ki = 38 nM at 5-HT₁A, FG-8 Ki = 62 nM, and FG-7 Ki = 4.6 nM [2]. These data establish the 4,5-dihydrothiazole-containing scaffold as a validated pharmacophore for serotonergic target engagement, with affinity tunable by peripheral substitution.
| Evidence Dimension | 5-HT₁A receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | 412 nM (compound 2b, thiazolinylphenyl-piperazine containing 4,5-dihydrothiazole core) [1] |
| Comparator Or Baseline | FG-series arylpiperazines: FG-6 Ki = 38 nM, FG-8 Ki = 62 nM, FG-7 Ki = 4.6 nM [2]; Buspirone Ki = 25 nM, 8-OH-DPAT Ki = 3.9 nM (reference agonists) [2] |
| Quantified Difference | Compound 2b affinity is 10.8-fold lower than buspirone and 105-fold lower than 8-OH-DPAT; FG-series derivatives achieve up to 90-fold improvement via linker optimization |
| Conditions | Radioligand binding assay using [³H]-8-OH-DPAT on human 5-HT₁A receptors expressed in HEK-293 cell membranes, pH 7.4, 25°C |
Why This Matters
This establishes the 4,5-dihydrothiazole-piperazine core as a tractable 5-HT₁A pharmacophore with measurable baseline affinity (Ki = 412 nM) that can be optimized through rational derivatization, providing a defined starting point unavailable with aromatic thiazole analogs.
- [1] Andreozzi, G.; et al. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Pharmaceuticals 2023, 16, 1483. View Source
- [2] Andreozzi, G.; Karkoszka, N.; Sparaco, R.; et al. Novel 4,5-Dihydrothiazole-Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. ChemMedChem 2025, 20, e202500288. View Source
